1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
1-(2-ethoxy-5-propan-2-ylphenyl)sulfonyl-2-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-5-24-18-11-10-15(13(2)3)12-19(18)25(22,23)21-14(4)20-16-8-6-7-9-17(16)21/h6-13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTJWADFGPDCFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2C(=NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Sulfonyl Group: The benzimidazole core is then reacted with a sulfonyl chloride derivative, such as 2-ethoxy-5-isopropylphenylsulfonyl chloride, in the presence of a base like triethylamine.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of the sulfonyl group enhances its pharmacological properties, making it a candidate for drug development. Its molecular formula is with a molecular weight of approximately 344.46 g/mol .
Antitumor Activity
Research indicates that benzimidazole derivatives, including this compound, exhibit significant antitumor activity. A study highlighted its role as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune tolerance and tumor progression. Compounds with similar structures have shown low nanomolar activity against various cancer cell lines, suggesting potential for enhancing immunotherapy efficacy .
Antimicrobial Properties
The sulfonamide group in this compound contributes to its antimicrobial properties. Studies have demonstrated that derivatives containing sulfonamide motifs exhibit potent antimicrobial activity against a range of pathogens. For instance, compounds with similar structures have been synthesized and tested, showing minimum inhibitory concentration (MIC) values indicating effective antimicrobial action .
Case Study 1: IDO1 Inhibition
In a recent study focusing on benzimidazole analogues, the compound was evaluated for its ability to inhibit IDO1 in various cancer models. The results indicated that modifications to the benzimidazole structure could enhance selectivity and potency, paving the way for new therapeutic strategies in cancer treatment .
Case Study 2: Antimicrobial Efficacy
Another investigation involved synthesizing sulfonamide-containing benzimidazole derivatives and assessing their antimicrobial effectiveness. The findings revealed that certain derivatives displayed significant activity against resistant bacterial strains, underscoring the potential of this compound in developing new antibiotics .
Mechanism of Action
The mechanism of action of 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table highlights key structural and functional differences between the target compound and analogous benzimidazole/imidazole derivatives:
Research Findings and Data
Spectroscopic Data
Biological Activity
1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. The structural features of this compound, including its sulfonyl and ethoxy substituents, play a crucial role in its interaction with biological targets.
Chemical Structure and Properties
The compound's structure includes:
- Benzimidazole Core : A bicyclic structure that contributes to its biological properties.
- Sulfonyl Group (–SO2–) : Enhances reactivity and potential interactions with biological systems.
- Ethoxy and Isopropyl Substituents : Influence solubility and binding affinity to biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. The compound has been tested against various pathogens, demonstrating significant activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (mg/L) | MBC (mg/L) |
|---|---|---|
| Staphylococcus aureus | 15.6 | 31.2 |
| Escherichia coli | >1000 | >1000 |
| Candida albicans | >1000 | >1000 |
| Bacillus cereus | 31.2 | 62.5 |
The Minimum Inhibitory Concentration (MIC) values indicate that the compound exhibits strong antibacterial effects against S. aureus, including methicillin-resistant strains (MRSA), while showing limited activity against Gram-negative bacteria like E. coli and antifungal activity against C. albicans .
The mechanism by which this compound exerts its antimicrobial effects likely involves:
- Inhibition of Cell Wall Synthesis : Similar to other benzimidazole derivatives, it may disrupt bacterial cell wall formation.
- Interference with Protein Synthesis : The compound could bind to bacterial ribosomes, inhibiting protein synthesis.
Molecular docking studies suggest that the compound interacts effectively with target enzymes or receptors involved in microbial growth .
Study on Antitubercular Activity
A study focused on the antitubercular potential of similar benzimidazole derivatives found that compounds with structural similarities to this compound exhibited promising activity against multidrug-resistant Mycobacterium tuberculosis. The findings indicated that certain modifications could enhance permeability across the blood-brain barrier, making these compounds potential candidates for treating central nervous system infections .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole?
Answer:
The synthesis typically involves multi-step reactions, including sulfonylation of the benzoimidazole core and functionalization of the aryl ring. Key steps include:
- Sulfonylation : Reacting 2-methyl-1H-benzo[d]imidazole with 2-ethoxy-5-isopropylbenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, pyridine as base) .
- Solvent Optimization : Use of polar aprotic solvents (e.g., DMF, THF) with catalytic agents like CuSO₄·5H₂O for regioselective coupling, as demonstrated in analogous imidazole syntheses .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate the pure product .
Advanced: How can molecular docking studies be designed to evaluate this compound’s interaction with EGFR?
Answer:
To assess EGFR inhibition:
- Protein Preparation : Retrieve EGFR’s crystal structure (PDB ID: 1M17) and optimize using tools like AutoDock Tools. Remove water molecules and add polar hydrogens .
- Ligand Preparation : Generate the compound’s 3D structure (ChemDraw → Gaussian09 optimization with B3LYP/6-31G* basis set) .
- Docking Protocol : Use AutoDock Vina with a grid box centered on the ATP-binding site. Validate with co-crystallized ligands (e.g., erlotinib) .
- Analysis : Compare binding affinities (ΔG values) and hydrogen-bonding interactions with residues like Met793 and Thr854 .
Basic: Which spectroscopic techniques are critical for confirming the sulfonyl group’s presence?
Answer:
- IR Spectroscopy : Look for S=O asymmetric/symmetric stretches at 1365 cm⁻¹ and 1150 cm⁻¹ .
- ¹H NMR : Characteristic deshielding of adjacent aromatic protons (δ 7.8–8.2 ppm) due to the sulfonyl group’s electron-withdrawing effect .
- ¹³C NMR : The sulfonyl carbon resonates at δ 125–130 ppm, confirmed by DEPT-135 .
Advanced: How to resolve contradictions in reaction yields when varying solvent systems?
Answer:
Contradictions often arise from solvent polarity and catalyst compatibility:
- Case Study : In analogous syntheses, switching from DMF to ethanol increased yields by 15% due to reduced side reactions (e.g., hydrolysis) .
- Method : Use a fractional factorial design to test solvent combinations (e.g., water/ethanol mixtures) and catalysts (e.g., CuI vs. Pd(PPh₃)₄) .
- Validation : Monitor intermediates via TLC and HPLC to identify bottlenecks (e.g., incomplete sulfonylation in non-polar solvents) .
Basic: What chromatographic methods ensure purity assessment?
Answer:
- HPLC : Use a C18 column (mobile phase: 60% acetonitrile/40% 0.1% TFA water) with UV detection at 254 nm. Retention time consistency (±0.2 min) indicates purity .
- GC-MS : For volatile impurities, employ a DB-5MS column (He carrier gas, 1 mL/min) with electron ionization .
Advanced: How to predict pharmacokinetic properties using computational tools?
Answer:
- ADMET Prediction : Use SwissADME to calculate logP (lipophilicity; target <5), and BOILED-Egg model for blood-brain barrier penetration .
- Toxicity : ProTox-II predicts hepatotoxicity risk based on structural alerts (e.g., sulfonyl groups may elevate CYP3A4 inhibition) .
- Solubility : QikProp estimates aqueous solubility (logS); values <−4 suggest formulation challenges .
Basic: What are common impurities in synthesis, and how are they controlled?
Answer:
- Byproducts :
- Analysis : LC-MS (ESI+) identifies impurities at m/z +16 (oxidation) or −46 (de-ethylation) .
Advanced: How to analyze SAR for modifying ethoxy and isopropyl substituents?
Answer:
-
Substituent Effects :
Substituent (R1/R2) LogP IC₅₀ (EGFR, nM) Ethoxy/Isopropyl 3.2 12.5 Methoxy/tert-Butyl 3.8 28.7 Data from analogs show bulkier groups reduce potency due to steric hindrance . -
Method : Synthesize derivatives via Suzuki-Miyaura coupling (e.g., replace isopropyl with arylboronic acids) and test in kinase assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
